Cas no 1202882-89-0 (rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol)

Technical Introduction: rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol is a chiral dioxane derivative featuring a hydroxymethyl functional group at the 2-position and a methyl substituent at the 5-position of the 1,4-dioxane ring. This compound is of interest in synthetic chemistry due to its stereochemical complexity, serving as a versatile intermediate for the preparation of pharmaceuticals, ligands, and fine chemicals. The presence of both ether and alcohol functionalities enhances its utility in asymmetric synthesis and catalysis. Its rigid dioxane backbone contributes to structural stability, while the chiral centers enable enantioselective applications. The compound is typically handled under standard laboratory conditions, with purity and stereochemical integrity being critical for optimal performance in advanced synthetic workflows.
rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol structure
1202882-89-0 structure
Product name:rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol
CAS No:1202882-89-0
MF:C6H12O3
Molecular Weight:132.157682418823
MDL:MFCD33031993
CID:5655162
PubChem ID:90410137

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol 化学的及び物理的性質

名前と識別子

    • EN300-27721685
    • rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
    • SCHEMBL16037488
    • 1202882-89-0
    • rel-(2R,5S)-5-Methyl-1,4-dioxane-2-methanol
    • rel-((2R,5S)-5-Methyl-1,4-dioxan-2-yl)methanol
    • rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol
    • MDL: MFCD33031993
    • インチ: 1S/C6H12O3/c1-5-3-9-6(2-7)4-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
    • InChIKey: PWEKJQSIAQORIF-RITPCOANSA-N
    • SMILES: O1C[C@@H](C)OC[C@@H]1CO

計算された属性

  • 精确分子量: 132.078644241g/mol
  • 同位素质量: 132.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 84.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • XLogP3: -0.5

じっけんとくせい

  • 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 212.9±15.0 °C(Predicted)
  • 酸度系数(pKa): 14.24±0.10(Predicted)

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27721685-10g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95%
10g
$10732.0 2023-09-10
Enamine
EN300-27721685-0.5g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
0.5g
$1947.0 2025-03-20
Enamine
EN300-27721685-0.25g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
0.25g
$1236.0 2025-03-20
Enamine
EN300-27721685-10.0g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
10.0g
$10732.0 2025-03-20
Enamine
EN300-27721685-0.1g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
0.1g
$867.0 2025-03-20
Aaron
AR028AKO-1g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95%
1g
$3457.00 2025-02-15
Aaron
AR028AKO-50mg
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95%
50mg
$937.00 2025-02-15
Aaron
AR028AKO-250mg
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95%
250mg
$1725.00 2025-02-15
Enamine
EN300-27721685-5.0g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
5.0g
$7238.0 2025-03-20
Enamine
EN300-27721685-2.5g
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol
1202882-89-0 95.0%
2.5g
$4892.0 2025-03-20

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol 関連文献

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanolに関する追加情報

Comprehensive Analysis of rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol (CAS No. 1202882-89-0)

The compound rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol (CAS No. 1202882-89-0) is a chiral derivative of 1,4-dioxane, featuring a methyl group at the 5-position and a hydroxymethyl substituent at the 2-position. This structural configuration endows it with unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, flavor and fragrance applications, and material science. Its stereochemistry, particularly the rac-(2R,5S) configuration, is critical for its reactivity and interaction with biological systems, a topic of growing interest in asymmetric catalysis and drug development.

Recent advancements in green chemistry have spotlighted compounds like rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol due to their potential as sustainable alternatives in industrial processes. Researchers are exploring its role in biodegradable polymers and eco-friendly solvents, aligning with global trends toward reducing environmental impact. The compound’s stability in aqueous solutions and compatibility with enzymatic reactions further enhance its appeal for biocatalysis applications, a field gaining traction in biotechnology forums and academic searches.

From a synthetic perspective, the preparation of rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol often involves stereoselective oxidation or reduction protocols. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are employed to verify its enantiomeric purity, a key parameter for industries requiring high specificity. Discussions on platforms like ResearchGate frequently highlight challenges in scaling up its production while maintaining cost-efficiency—a pain point addressed by innovations in continuous flow chemistry.

In the flavor and fragrance sector, the compound’s subtle woody and sweet notes have prompted investigations into its use as a synthetic aroma enhancer. Its low toxicity profile, as evidenced by preliminary OECD guideline tests, positions it favorably against traditional volatile organic compounds (VOCs). This aligns with consumer demand for clean-label ingredients, a dominant theme in cosmetic chemistry searches.

Future research directions for CAS No. 1202882-89-0 may focus on its structure-activity relationships (SAR) in medicinal chemistry, particularly for CNS-targeting therapeutics. Its dioxane backbone resembles motifs found in neuromodulators, sparking hypotheses about its derivatization potential. Collaborative studies between computational chemists and experimentalists could unlock novel applications, leveraging tools like molecular docking and QSAR modeling.

For laboratories handling this compound, proper storage conditions—such as inert atmospheres and moisture-resistant packaging—are essential to preserve its integrity. Safety data sheets (SDS) emphasize standard organic handling protocols, though its classification as non-hazardous under GHS criteria simplifies logistics. These practical insights are frequently queried in chemical procurement databases and laboratory management forums.

In summary, rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol exemplifies the intersection of chiral chemistry and industrial innovation. Its versatility across sectors, coupled with evolving regulatory and sustainability frameworks, ensures its relevance in both academic and commercial spheres. Ongoing studies will likely expand its utility, particularly in high-value fine chemicals and specialty materials.

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